2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)-
Description
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAPEVHCQSTXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354546 | |
| Record name | 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62806-36-4 | |
| Record name | 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde undergoes nucleophilic attack by the enolate of malonic acid, followed by dehydration to yield the acrylic acid. Catalysts such as piperidine or pyridine are employed in refluxing ethanol or toluene. A representative procedure involves:
Stereochemical Control
The E-configuration is favored due to conjugation between the furan ring and the acrylic acid moiety, as confirmed by X-ray crystallography in analogous compounds. Nuclear Overhauser effect (NOE) spectroscopy and $$^{1}\text{H}$$-NMR coupling constants ($$J = 15.9–16.1\ \text{Hz}$$) further validate the trans geometry.
Alternative Synthetic Strategies
Wittig Reaction
The Wittig reaction between 5-(3-chlorophenyl)furan-2-ylmethyltriphenylphosphonium ylide and glyoxylic acid offers an alternative route. This method provides moderate yields (50–60%) but requires stringent anhydrous conditions.
Ester Hydrolysis
(E)-3-(5-(3-Chlorophenyl)furan-2-yl)acrylic acid esters (e.g., methyl or ethyl esters) are hydrolyzed under acidic or basic conditions. For example:
- Substrate : Methyl (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylate
- Conditions : 1M NaOH, reflux, 4 hours
- Yield : 90–95%
Catalytic and Industrial-Scale Optimizations
Lewis Acid Catalysis
Aluminum chloride (AlCl$$3$$) or boron trifluoride (BF$$3$$) enhances reaction rates in solvent-free systems, reducing reaction times to 2–3 hours with yields exceeding 80%.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) in ionic liquids improves energy efficiency and reduces byproduct formation, achieving 88% yield.
Analytical Characterization
Critical spectroscopic data for (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid include:
Challenges and Mitigation Strategies
Byproduct Formation
Decarboxylation or Z-isomerization may occur under prolonged heating. Mitigation includes:
Purification Techniques
Recrystallization from ethanol/water (4:1) or column chromatography (SiO$$_2$$, hexane/ethyl acetate) ensures >98% purity.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Stereoselectivity | Scale-Up Feasibility |
|---|---|---|---|---|
| Knoevenagel condensation | 72–85% | 6–8 hours | High (E) | Excellent |
| Wittig reaction | 50–60% | 12 hours | Moderate | Poor |
| Microwave-assisted | 88% | 30 minutes | High (E) | Good |
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-diones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents on the phenyl ring attached to the furan significantly influence the compound’s physicochemical behavior. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural and Physical Properties
Key Observations:
Electron-Withdrawing Groups (EWGs): The 4-nitro derivative (pKa = 4.23) exhibits higher acidity compared to the chloro analog due to the strong electron-withdrawing effect of the nitro group, enhancing deprotonation .
Electron-Donating Groups (EDGs):
- The 4-methyl analog has a lower molecular weight (228.24 g/mol) and higher logP (3.35), suggesting enhanced solubility in organic solvents .
Halogen Effects:
- Fluorine substituents (2,4-difluoro) introduce electronegativity and metabolic stability, making the compound suitable for pharmacokinetic optimization .
Biological Activity
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Compound Overview
- Molecular Formula : C₁₃H₉ClO₃
- Molecular Weight : 248.66 g/mol
- Structural Features : The compound features a furan ring and a chlorophenyl group, which are known to influence its biological interactions and activities.
Synthesis Methods
Several synthetic routes have been developed for (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid, which include:
- Condensation Reactions : Utilizing furan derivatives with malonic acid.
- Esterification : Converting the synthesized acids into their ester forms for enhanced solubility and bioactivity .
Antimicrobial Properties
(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
In vitro tests indicated a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL for some derivatives, showcasing its potential as an antimicrobial agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The furan ring and chlorophenyl group enhance binding affinity to enzymes and receptors involved in microbial growth and replication processes. Notably, the compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical for bacterial survival .
Comparative Biological Activity
To contextualize the biological activity of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid | C₁₃H₉ClO₃ | Antimicrobial |
| (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid | C₁₃H₉NO₅ | Anticancer |
| (E)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid | C₁₃H₉O₃ | Anti-inflammatory |
This table illustrates that while similar compounds exhibit diverse biological activities, the chlorinated derivative may offer unique advantages in terms of potency and specificity due to its structural characteristics.
Case Studies
- Antimicrobial Study : A recent study demonstrated that derivatives of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid showed significant antibacterial activity with an IC50 value of 31.64 μM against DNA gyrase, indicating a strong potential for development as an antibiotic agent .
- Enzyme Inhibition : Research indicates that the compound can effectively inhibit enzyme activity related to bacterial growth, suggesting applications in drug development targeting resistant strains of bacteria.
Applications
The versatility of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid extends beyond antimicrobial applications:
- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.
- Material Science : As a monomer in polymer chemistry for developing new materials with specific properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
